
DAMP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deoxyadenosine monophosphate, also known as deoxyadenylic acid, is a nucleotide that is a derivative of adenosine monophosphate. It is a monomer used in the formation of deoxyribonucleic acid (DNA). The compound is characterized by the presence of a phosphate group, a deoxyribose sugar, and an adenine base. Deoxyadenosine monophosphate plays a crucial role in various biological processes, including DNA replication and repair.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Deoxyadenosine monophosphate can be synthesized through enzymatic and chemical methods. One common method involves the phosphorylation of deoxyadenosine using adenosine kinase in the presence of adenosine triphosphate. The reaction conditions typically include a buffered aqueous solution at a pH of around 7.5 and a temperature of 37°C.
Industrial Production Methods: In industrial settings, deoxyadenosine monophosphate is often produced using microbial fermentation. The process involves the cultivation of genetically engineered microorganisms that overexpress the enzymes required for the synthesis of deoxyadenosine monophosphate. The fermentation broth is then subjected to downstream processing, including purification and crystallization, to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Deoxyadenosine monophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form deoxyadenosine diphosphate and deoxyadenosine triphosphate.
Reduction: Reduction reactions can convert deoxyadenosine monophosphate back to deoxyadenosine.
Substitution: The phosphate group in deoxyadenosine monophosphate can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include adenosine triphosphate and adenosine diphosphate. The reactions are typically carried out in aqueous solutions at neutral pH.
Reduction: Reducing agents such as sodium borohydride can be used under mild conditions.
Substitution: Various nucleophiles can be used to substitute the phosphate group under basic conditions.
Major Products:
Oxidation: Deoxyadenosine diphosphate and deoxyadenosine triphosphate.
Reduction: Deoxyadenosine.
Substitution: Various substituted deoxyadenosine derivatives.
Wissenschaftliche Forschungsanwendungen
Deoxyadenosine monophosphate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: The compound is essential for studying DNA replication, repair, and recombination processes.
Medicine: Deoxyadenosine monophosphate is used in the development of antiviral and anticancer therapies.
Industry: It is utilized in the production of DNA-based sensors and diagnostic tools.
Wirkmechanismus
Deoxyadenosine monophosphate exerts its effects by participating in the formation of DNA. It is incorporated into the DNA strand by DNA polymerases during replication. The compound interacts with the enzyme’s active site, facilitating the addition of the nucleotide to the growing DNA chain. The molecular targets include DNA polymerases and other proteins involved in DNA synthesis and repair pathways.
Vergleich Mit ähnlichen Verbindungen
- Adenosine monophosphate
- Deoxyguanosine monophosphate
- Deoxycytidine monophosphate
- Deoxythymidine monophosphate
Comparison: Deoxyadenosine monophosphate is unique due to the presence of the adenine base and the absence of a hydroxyl group at the 2’ position of the deoxyribose sugar. This structural difference imparts distinct biochemical properties, such as its specific role in DNA synthesis. Compared to adenosine monophosphate, deoxyadenosine monophosphate is more stable and less prone to hydrolysis, making it a crucial component in DNA replication and repair.
Eigenschaften
CAS-Nummer |
220203-77-0 |
|---|---|
Molekularformel |
C13H23Cl2N5O4 |
Molekulargewicht |
384.26 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


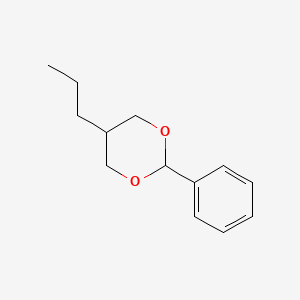
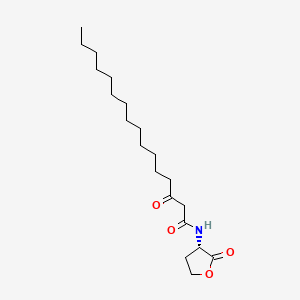
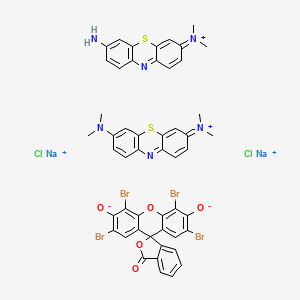
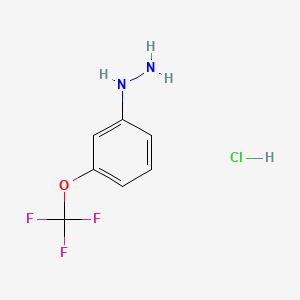
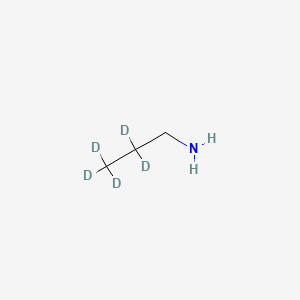
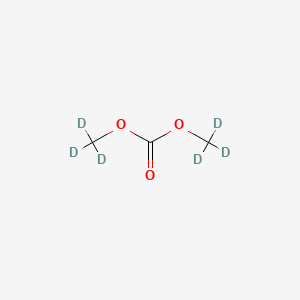
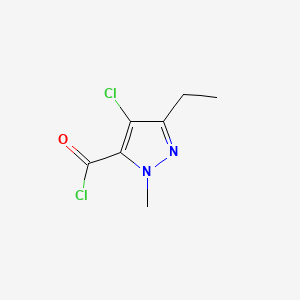
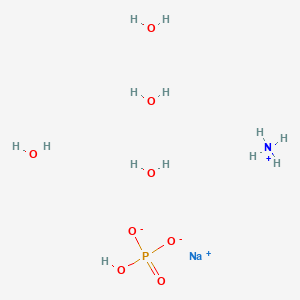
![4-[(Methylamino)methyl]-3-nitrobenzoic acid](/img/structure/B590982.png)

